molecular formula C25H28O6 B1250468 remangiflavanone B

remangiflavanone B

Cat. No. B1250468
M. Wt: 424.5 g/mol
InChI Key: CBIZXZGHIBJYRA-CMJOXMDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remangiflavanone B is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 2' and 4' and a lavandulyl group at position 8. Isolated from Physena madagascariensis, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Cytotoxic Properties

Remangiflavanone B has been investigated for its cytotoxic properties, particularly in cancer research. A study found that flavanones, including remangiflavanones, showed significant cytotoxicity in human ovarian cancer cell lines, suggesting potential for cancer treatment applications (Cao et al., 2006).

Antibacterial Activity

Research on flavanones like remangiflavanone B has shown promise in combating antibiotic-resistant bacteria. A study demonstrated the effectiveness of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating bacterial infections (Tsuchiya et al., 1997).

Neuroprotective Effects

Flavanones, including remangiflavanone B, have been investigated for their neuroprotective properties. One study found that certain natural products could facilitate recovery of retinal function after ischemic occlusion, indicating potential therapeutic applications in ischemic retinopathy (Chiou et al., 1994).

Anti-Inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of flavanones, such as remangiflavanone B, have been explored. A study highlighted the significant antioxidant and anti-inflammatory activities of these compounds, with potential implications for treating inflammatory diseases (Frattaruolo et al., 2019).

Aromatase Inhibitory Activity

Flavanones, including remangiflavanone B, have been studied for their potential as aromatase inhibitors, which could have implications in treating estrogen-dependent diseases like breast cancer (Pouget et al., 2002).

Apoptotic Effects in Cancer Cells

Studies have shown that flavanones can induce apoptosis in cancer cells, suggesting their potential use in cancer treatment. For example, 2'-hydroxyflavanone, a compound related to remangiflavanone B, demonstrated significant apoptotic effects in human osteosarcoma cells (Lu et al., 2014).

Antidiabetic Properties

Research has indicated that dietary flavonoids, including remangiflavanone B, may play a role in managing diabetes. These compounds can improve glucose metabolism and have protective effects against diabetes and its complications (Vinayagam & Xu, 2015).

Cancer Cell Growth Inhibition

Flavanones, like remangiflavanone B, have shown potential in inhibiting cancer cell growth, as demonstrated in various types of human cancer cells. This includes the induction of apoptosis and inhibition of cell proliferation, suggesting their use as chemotherapeutic agents (Yong et al., 2013).

Hair Growth Enhancement

A derivative of astilbin, related to remangiflavanone B, has been found to stimulate hair growth, indicating potential applications in treating androgenic alopecia and enhancing hair-anchoring strength (Nagasawa et al., 2016).

properties

Product Name

remangiflavanone B

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h7-8,10-11,15,23,26-29H,1,3,5-6,9,12H2,2,4H3/t15-,23+/m1/s1

InChI Key

CBIZXZGHIBJYRA-CMJOXMDJSA-N

Isomeric SMILES

CC(=C)CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C

Canonical SMILES

CC(=C)CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C

synonyms

emangi-flavanone B
remangiflavanone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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